Ethyl 2-Fluoropropionate is a chemical compound with the molecular formula and a CAS number of 349-43-9. It appears as a colorless liquid with a boiling point of approximately 125 °C and a melting point of -29 °C. This compound is recognized for its stability under proper conditions and is classified as a flammable liquid, posing risks of skin and eye irritation upon contact . Ethyl 2-Fluoropropionate serves as an important reagent in various
Several methods exist for synthesizing Ethyl 2-Fluoropropionate:
Ethyl 2-Fluoropropionate finds applications in several fields:
Interaction studies involving Ethyl 2-Fluoropropionate primarily focus on its reactivity with other chemical entities rather than biological interactions. Research indicates that it can effectively participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules. The compound's ability to act as an electrophile enhances its utility in various organic transformations .
Ethyl 2-Fluoropropionate has several structural analogs that share similar properties but differ in functional groups or substituents. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl Propanoate | Lacks fluorine; used as a common ester | |
Methyl 2-Fluoropropionate | Similar structure but with a methyl group instead | |
Ethyl 3-Fluorobutanoate | Fluorine at a different position; alters reactivity | |
Isobutyl Fluoroacetate | Similar reactivity but different carbon chain structure |
Uniqueness: Ethyl 2-Fluoropropionate is distinct due to its specific fluorine positioning on the propionic acid backbone, which significantly influences its reactivity and potential biological activity compared to its analogs.
Flammable;Irritant